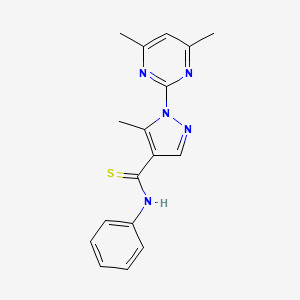
3-(3-Bromophenyl)-3-fluoroazetidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromophenyl)-3-fluoroazetidine;hydrochloride is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-3-fluoroazetidine;hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Fluorination: The fluorine atom is introduced via nucleophilic substitution reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions involving appropriate nitrogen-containing precursors and suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromophenyl)-3-fluoroazetidine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: Suzuki-Miyaura and Heck coupling reactions can be employed to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, boronic acids, and appropriate bases.
Major Products Formed
Substitution: Various substituted azetidines with different functional groups.
Oxidation: Oxidized derivatives such as azetidine oxides.
Reduction: Dehalogenated azetidines.
Coupling: Biaryl or diaryl azetidines.
Applications De Recherche Scientifique
3-(3-Bromophenyl)-3-fluoroazetidine;hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the development of novel materials, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(3-Bromophenyl)-3-fluoroazetidine;hydrochloride involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to target proteins and enzymes, leading to modulation of their activity. The compound may inhibit or activate specific biochemical pathways, resulting in its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide
- (Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
Uniqueness
3-(3-Bromophenyl)-3-fluoroazetidine;hydrochloride is unique due to its azetidine ring structure combined with bromine and fluorine substituents. This combination imparts distinct reactivity and potential biological activities compared to other similar compounds. The azetidine ring provides a rigid and constrained framework, while the halogen atoms enhance its chemical versatility and interaction with biological targets.
Propriétés
IUPAC Name |
3-(3-bromophenyl)-3-fluoroazetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4,12H,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJXOTXBYAIWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC(=CC=C2)Br)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2502965.png)


![5-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol](/img/structure/B2502969.png)
![1-benzyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502970.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/new.no-structure.jpg)

![2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid](/img/structure/B2502978.png)
![(2E)-3-{5-chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B2502980.png)
![4-Chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1h-pyrazol-3-amine hydrochloride](/img/structure/B2502981.png)
